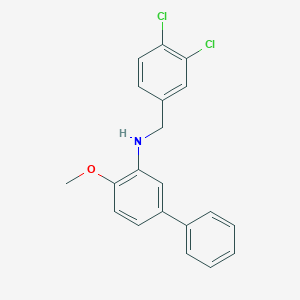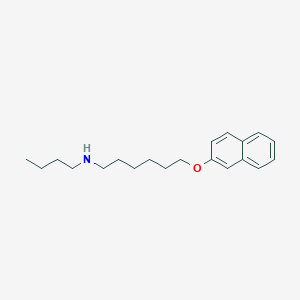
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine, also known as CMX-2043, is a small molecule therapeutic agent that has shown potential in treating various diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the nuclear factor-kappa B (NF-kB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for the study of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. Another direction is to investigate its safety and efficacy in humans. Additionally, future studies could focus on developing new synthesis methods for (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine that improve its solubility and bioavailability. Finally, future studies could investigate the potential use of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
The synthesis of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 3,4-dichlorobenzylamine and 4-methoxy-3-biphenylamine. The two compounds are first reacted with each other using palladium-catalyzed cross-coupling reaction to form the desired product, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-24-20-10-8-16(15-5-3-2-4-6-15)12-19(20)23-13-14-7-9-17(21)18(22)11-14/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZDESVYVYTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorobenzyl)(4-methoxy-3-biphenylyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)
![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)